molecular formula C34H63O4S- B14312378 2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate CAS No. 113629-85-9

2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate

Cat. No.: B14312378
CAS No.: 113629-85-9
M. Wt: 567.9 g/mol
InChI Key: BPNCENPVKIULLR-UHFFFAOYSA-M
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Description

2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a dodecylsulfanyl group and an octadec-1-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of dodecylthiol with a suitable butanoate precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or its use in drug delivery systems.

    Industry: It can be used in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecylsulfanyl)ethan-1-ol: This compound shares the dodecylsulfanyl group but has a different overall structure.

    2-(((dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic acid: Another related compound with a similar sulfanyl group.

Uniqueness

2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

113629-85-9

Molecular Formula

C34H63O4S-

Molecular Weight

567.9 g/mol

IUPAC Name

2-dodecylsulfanyl-4-octadec-1-enoxy-4-oxobutanoate

InChI

InChI=1S/C34H64O4S/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-38-33(35)31-32(34(36)37)39-30-28-26-24-22-14-12-10-8-6-4-2/h27,29,32H,3-26,28,30-31H2,1-2H3,(H,36,37)/p-1

InChI Key

BPNCENPVKIULLR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CC(C(=O)[O-])SCCCCCCCCCCCC

Origin of Product

United States

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